molecular formula C18H14FNO4 B10967263 (4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10967263
M. Wt: 327.3 g/mol
InChI Key: BSDYOFRCGIWVOZ-GDNBJRDFSA-N
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Description

4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and reproducibility. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can be compared with other oxazole derivatives, such as:

    2-(4-Methoxyphenyl)-1,3-oxazole: Similar structure but lacks the fluorine atom.

    2-(3,4-Dimethoxyphenyl)-1,3-oxazole: Contains additional methoxy groups.

    2-(4-Fluorophenyl)-1,3-oxazole: Lacks the dimethoxyphenyl group.

The uniqueness of 4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H14FNO4/c1-22-14-6-7-16(23-2)12(9-14)10-15-18(21)24-17(20-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3/b15-10-

InChI Key

BSDYOFRCGIWVOZ-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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